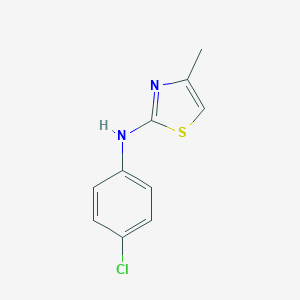

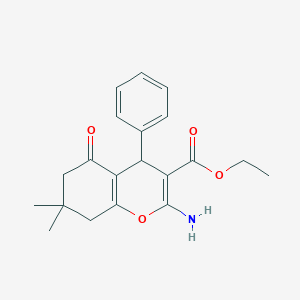

N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine derivatives have been explored for their anti-inflammatory properties. Specifically, these compounds have shown potential as direct inhibitors of 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis, which plays a significant role in inflammation-related diseases such as asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).

Corrosion Inhibition

The compound and its derivatives have been studied for their effectiveness in corrosion inhibition, particularly for iron. Quantum chemical parameters and molecular dynamics simulations were used to understand the interaction of these molecules with metal surfaces, indicating their potential as corrosion inhibitors (Kaya et al., 2016).

Crystal Structure Analysis

Research has been conducted on the synthesis and analysis of the crystal structure of related compounds. These studies provide insights into the molecular structure, electronic absorption spectra, and molecular orbital analysis, contributing to a better understanding of the compound's properties (GayathriB. et al., 2019).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine derivatives. These compounds have demonstrated effectiveness against various bacterial and fungal strains, showcasing their potential in antimicrobial applications (Kubba & Hameed A. Rahim, 2018).

Drug Delivery Systems

There has been research into using the compound and its derivatives in drug delivery systems. For example, a study focused on enhancing the solubility and stability of these compounds for therapeutic applications, particularly in the form of a ternary system for drug transport (Asela et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds, such as those in the strobilurin group of fungicides, have been found to target the mitochondrial respiration process in fungi .

Mode of Action

For instance, strobilurin fungicides, which share some structural similarities, act by inhibiting mitochondrial respiration, blocking electron transfer within the respiratory chain .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be speculated that it might disrupt important cellular biochemical processes, leading to the cessation of fungal growth .

Result of Action

Based on the action of similar compounds, it can be inferred that the compound might lead to the cessation of fungal growth .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-7-6-14-10(12-7)13-9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMDICSBNKOPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324320 | |

| Record name | N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793921 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

51039-92-0 | |

| Record name | N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]tryptophanate](/img/structure/B382017.png)

![4-bromo-N-[(4-chlorophenyl)(diethylamino)methylene]benzenesulfonamide](/img/structure/B382021.png)

![2,3,5,6-Tetrachloro-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylpyridine](/img/structure/B382022.png)

![2-[(Cyanomethyl)sulfanyl]-6-phenyl-4-(2-thienyl)nicotinonitrile](/img/structure/B382030.png)

![7-methoxy-4-[2-(octadecyloxy)phenyl]-2(1H)-quinolinone](/img/structure/B382034.png)

![Ethyl 3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B382035.png)

![4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382038.png)

![N-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B382039.png)